Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate
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Overview
Description
Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetamide group, an isopropylamino group, and a tetrahydro-isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the acetamide and isopropylamino groups. Common reagents used in these reactions include acetic anhydride, isopropylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Phenyl-substituted compounds: Compounds with phenyl groups attached to the core structure.
Uniqueness
The uniqueness of Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate lies in its specific combination of functional groups and its potential applications across various fields. Its distinct molecular structure may confer unique properties and activities compared to other similar compounds.
Properties
CAS No. |
91454-25-0 |
---|---|
Molecular Formula |
C25H31N3O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C21H27N3O.C4H4O4/c1-15(2)22-12-21(25)23-20-11-7-10-17-18(13-24(3)14-19(17)20)16-8-5-4-6-9-16;5-3(6)1-2-4(7)8/h4-11,15,18,22H,12-14H2,1-3H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
OYSKUHPYOUHYHI-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)NCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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